molecular formula C10H10O6 B3029139 2,5-Dihydroxy-p-benzenediacetic acid CAS No. 5488-16-4

2,5-Dihydroxy-p-benzenediacetic acid

Cat. No. B3029139
CAS RN: 5488-16-4
M. Wt: 226.18 g/mol
InChI Key: MCLKERLHVBEZIW-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-p-benzenediacetic acid (H2dba) is a dihydroxy benzoic acid derivative that has been utilized in the synthesis of coordination polymers. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a benzene ring. This compound serves as a versatile ligand due to its ability to coordinate with metal ions through its carboxylate groups, potentially leading to various structural motifs in coordination chemistry .

Synthesis Analysis

The synthesis of compounds involving 2,5-dihydroxy-p-benzenediacetic acid has been reported under solvothermal conditions. For instance, 1D cobalt(II) and nickel(II) coordination polymers were synthesized using H2dba as the ligand. The introduction of 4,4'-bipyridine (bpy) to the synthetic systems resulted in the formation of novel 2D coordination polymers with different structures . Additionally, lanthanide-based coordination polymers have been assembled using derivatives of 3,5-dihydroxy benzoates, which are structurally related to H2dba .

Molecular Structure Analysis

The molecular structure of coordination polymers derived from H2dba has been elucidated using single-crystal X-ray diffraction. These studies have revealed that H2dba can lead to the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers when reacted with cobalt(II) and nickel(II) ions. The presence of additional ligands, such as bpy, influences the dimensionality and the overall structure of the resulting coordination polymers .

Chemical Reactions Analysis

The chemical behavior of H2dba in reactions is influenced by its functional groups. The carboxylate groups can deprotonate and coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding, which can further influence the formation of supramolecular structures. In the case of lanthanide(III)-2,5-dihydroxy-1,4-benzenedicarboxylate frameworks, the hydroxyl groups are involved in coordinating to lanthanide centers, which affects the structural types of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing H2dba are characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR. These techniques provide information about the electronic environment of the ligand and its interaction with metal ions. For example, the UV-Vis absorption spectra of azo-benzoic acids derived from related hydroxybenzaldehydes show acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . The photophysical properties of lanthanide complexes with derivatives of dihydroxy benzoates have also been assessed, revealing their potential as light-harvesting chromophores .

Scientific Research Applications

Synthesis and Structural Analysis

  • Coordination Compounds and Fluorescence Properties : Zhao et al. (2009) synthesized four coordination compounds using 2,5-dihydroxy-p-benzenediacetic acid, exploring their fluorescence properties and structural characteristics through various methods like X-ray diffraction and infrared spectroscopy (Zhao et al., 2009).

  • 1D and 2D Cobalt(II) and Nickel(II) Coordination Polymers : Ren et al. (2008) conducted a study on 1D cobalt(II) and nickel(II) coordination polymers, using 2,5-dihydroxy-p-benzenediacetic acid under solvothermal conditions, leading to the discovery of novel 2D coordination polymers with different structures (Ren et al., 2008).

Anticancer Properties

  • Synthesis and Anticancer Properties of Pyranonaphthoquinones and Analogs : Dang Thi et al. (2015) used 1,4-dihydroxy-2-naphthoic acid (a derivative of 2,5-dihydroxy-p-benzenediacetic acid) in a multi-step synthesis of various compounds, which exhibited notable cytotoxic activities against different cancer cell lines (Dang Thi et al., 2015).

Spectroscopic Studies

  • FT-IR and NMR Spectroscopic Studies : Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of 2,4- and 2,5-dihydroxybenzamides, highlighting the spectral characteristics and spatial orientation of amide protons in these compounds (Takač & Vikić Topić, 2004).

Functional Metal Complexes

  • Bridging “Imino”-Quinonoid Ligands : Sarkar et al. (2015) described the extensive use of 2,5-dihydroxy-1,4-benzoquinone (a similar compound to 2,5-dihydroxy-p-benzenediacetic acid) in generating functional metal complexes for various applications, including chemical reactivity and catalysis studies (Sarkar et al., 2015).

Asymmetric Catalytic Reactions

  • Synthesis of Chiral Hydroxyl Phospholanes : Li et al. (2000) explored the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their effectiveness as catalysts in asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).

Applications in Electrochemistry

  • Determination of Hydroxyl Radical by Capillary Electrophoresis : Cao, Chu, and Ye (2003) utilized 2,5-dihydroxy benzoic acid in a high-performance capillary electrophoresis method for determining hydroxyl radicals, showcasing its utility in electrochemical analysis (Cao, Chu, & Ye, 2003).

Battery Technology

  • Anode Material for Rechargeable Sodium Ion Batteries : Zhu et al. (2015) proposed the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries, highlighting its high capacity and long cycle life (Zhu et al., 2015).

Safety And Hazards

The safety data sheet for 2,5-Dihydroxy-p-benzenediacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLKERLHVBEZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203368
Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxy-p-benzenediacetic acid

CAS RN

5488-16-4
Record name 2,5-Dihydroxy-1,4-benzenediacetic acid
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Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JH Wood, CS Colburn Jr, L Cox… - Journal of the American …, 1944 - ACS Publications
Obviously, a hydroquinone formulation does not account for the color, the loss of color when hydrolyzed or acetylated and the insolubility in sodium hydroxide of the addition product. …
Number of citations: 32 pubs.acs.org
P Ren, N Xu, C Chen, HB Song, W Shi… - Inorganic Chemistry …, 2008 - Elsevier
1D cobalt(II) and nickel(II) coordination polymers {[Co(dba)(H 2 O) 4 ]·H 2 O} n (1) and {[Ni(dba)(H 2 O) 4 ]·H 2 O} n (2) (H 2 dba=2,5-dihydroxy-p-benzenediacetic acid) were …
Number of citations: 15 www.sciencedirect.com
JH Wood, L Cox - Organic Syntheses, 2003 - Wiley Online Library
Dihydroxy‐p‐benzenediacetic acid product: 2, 5‐dihydroxy‐p‐benzenediacetic acid
Number of citations: 0 onlinelibrary.wiley.com
LM Zhao, P Ren, ZJ Zhang, M Fang, W Shi… - Science in China Series …, 2009 - Springer
Four new coordination compounds, [Zn(dba)(bpy)] n (1), {[Zn(dba)(phen)]·2H 2 O} n (2), [Cd(dba)(bpy)(H 2 O) 2 ] (3) and [Cd 2 (dba) 2 (phen) 2 ] n (4) (H 2 dba = 2,5-dihydroxy-p-…
Number of citations: 8 link.springer.com
S Chaskes, RL Tyndall - Journal of clinical microbiology, 1975 - Am Soc Microbiol
Cryptococcus neoformans produced pigments when p-diphenols were substrates in a glucose-amino acid-salts medium. The best substrates were 2.5-dihydroxybenzoic acid and 2,5-…
Number of citations: 150 journals.asm.org
I Šliumpaitė, PR Venskutonis, M Murkovic… - Journal of functional …, 2013 - Elsevier
The antioxidant potential of Gratiola officinalis was evaluated by the off-line and on-line HPLC/UV/DPPH radical scavenging assays, phytochemical composition was analyzed by LC/MS…
Number of citations: 39 www.sciencedirect.com
RT Arnold, EC Coyner - Journal of the American Chemical Society, 1944 - ACS Publications
Ethyl cyanoacetate, cyanoacetamide, and malo-nonitrile react with p-benzoquinone in the presence of ammonium hydroxide to give highly colored, crystalline compounds. Each of the …
Number of citations: 12 pubs.acs.org
MV Cossette - 1988 - scholarworks.wm.edu
The disulfonic and dicarborboxylic acid chlorides of 1.4-benzoquinone, 1, 4-naphthoquinone, and 9il0-anthraquinone were investigated as possible capping agents for 0-cyclodextrin. …
Number of citations: 2 scholarworks.wm.edu
M Du, YQ Chen, XH Bu - Chinese Science Bulletin, 2011 - researchgate.net
Coordination polymers (or metal-organic frameworks, MOFs), as one of the essences of crystal engineering and coordination chemistry, have attracted considerable attention from …
Number of citations: 2 www.researchgate.net
M Zhang, F Guo - Synthesis and Reactivity in Inorganic, Metal …, 2014 - Taylor & Francis
A new coordination polymer, [Zn(oba)(bib) 0.5 (H 2 O)] n (1), has been constructed from 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bib) with the asymmetric semirigid dicarboxylate …
Number of citations: 3 www.tandfonline.com

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